Home > Products > Screening Compounds P126665 > Zafirlukast Impurity G
Zafirlukast Impurity G - 1391990-94-5

Zafirlukast Impurity G

Catalog Number: EVT-1487458
CAS Number: 1391990-94-5
Molecular Formula: C₃₇H₄₈N₄O₅
Molecular Weight: 628.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zafirlukast is a leukotriene receptor antagonist primarily used in the management of asthma and other pulmonary disorders. Impurity G refers to a specific unknown impurity detected during the synthesis and quality control of zafirlukast. Understanding this impurity is crucial for ensuring the safety and efficacy of the drug.

Source

The identification and characterization of zafirlukast impurity G stem from various studies focused on the synthesis and analysis of zafirlukast and its impurities. These studies utilize advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and characterize impurities present in pharmaceutical formulations .

Classification

Zafirlukast impurity G is classified as a process-related impurity, which can arise during the synthesis or storage of the drug. Such impurities are critical to monitor as they can affect the drug's safety profile and therapeutic efficacy. Regulatory guidelines typically require that all impurities be identified, characterized, and quantified, particularly if they exceed certain thresholds (often set at 0.10% for pharmaceuticals) .

Synthesis Analysis

Methods

The synthesis of zafirlukast impurity G involves several steps, typically beginning with the condensation of specific precursor compounds under controlled conditions. The use of coupling agents such as dicyclohexylcarbodiimide (DCC) is common in these reactions to facilitate the formation of amide bonds between carboxylic acids and amines.

Technical Details:

  • HPLC Isolation: Gradient reverse phase HPLC is employed to separate zafirlukast from its impurities, including impurity G. This method allows for effective purification based on differences in hydrophobicity.
  • Mass Spectrometry: The molecular weight of impurity G is determined using LC-MS analysis, which provides insights into its structure based on fragmentation patterns observed during mass spectrometric analysis .
Molecular Structure Analysis

Structure

Data:

  • Molecular Weight: Determined via LC-MS.
  • Spectral Data: Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are used for structural elucidation .
Chemical Reactions Analysis

Reactions

The formation of zafirlukast impurity G may involve several chemical reactions during the synthesis process, including:

  • Degradation Reactions: Impurity G may arise from degradation pathways involving hydrolysis or oxidation of zafirlukast or its intermediates.
  • Side Reactions: Unintended reactions between starting materials or intermediates can lead to the formation of impurities.

Technical Details:

  • The reaction conditions (e.g., temperature, pH) significantly influence the formation of impurities during synthesis. Careful optimization is necessary to minimize their presence .
Mechanism of Action

Process

Zafirlukast functions by selectively blocking leukotriene receptors, thereby preventing bronchoconstriction and inflammation associated with asthma. While impurity G's specific mechanism is not well-characterized, it may share structural similarities with zafirlukast or its active metabolites, potentially influencing its pharmacological profile.

Data:

  • The activity of zafirlukast is primarily mediated through its interaction with cysteinyl leukotriene receptors, leading to reduced airway hyperresponsiveness .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on the specific structure of impurity G.

Chemical Properties

  • Stability: The stability of impurity G under various conditions (e.g., light, temperature) must be assessed to ensure it does not degrade into more harmful substances.
  • Reactivity: Potential reactivity with other components in formulations should be evaluated to prevent adverse interactions.

Relevant Data or Analyses:

  • Stability studies are crucial for determining how long zafirlukast can be stored without significant degradation or formation of harmful impurities .
Applications

Zafirlukast impurity G's primary relevance lies within pharmaceutical research and quality control. Understanding this impurity can help:

  • Ensure compliance with regulatory standards regarding drug purity.
  • Inform formulation scientists about potential stability issues that could arise from impurities during storage or processing.
  • Aid in developing improved synthetic routes for zafirlukast that minimize the formation of undesirable impurities.
Introduction to Zafirlukast Impurity G

Chemical Significance of Process-Related Impurities in Pharmaceutical Development

Process-related impurities represent chemically distinct entities formed during active pharmaceutical ingredient (API) synthesis rather than degradation products. These impurities originate from multiple sources, including residual starting materials, synthetic intermediates, by-products of side reactions, and reagents or catalysts. The presence of such impurities—even at trace levels—can critically compromise drug safety profiles and necessitate rigorous characterization protocols. During zafirlukast manufacturing, researchers detected eight process-related impurities at concentrations ranging from 0.1–0.15 area percent using analytical HPLC methods [1]. Regulatory agencies mandate strict identification thresholds: 0.10% for unknown impurities and 0.15% for known impurities in the final drug substance, establishing the framework for impurity control strategies [2]. The characterization of these chemical entities is therefore not merely procedural but constitutes a pharmaceutical development cornerstone ensuring patient safety and therapeutic consistency.

Structural and Functional Role of Zafirlukast Impurity G in Drug Synthesis

Zafirlukast Impurity G (Chemical Name: N-[3-[[4-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; CAS No: 1391990-94-5) emerges as a structurally complex process-related impurity formed during zafirlukast synthesis [7]. This impurity exhibits a distinctive bis-cyclohexyl carbamoyl moiety instead of the o-tolylsulfonamide group present in the parent drug. This structural divergence originates from unintended nucleophilic substitution reactions involving cyclohexyl isocyanate—or related reagents—during the final stages of zafirlukast assembly. Analytical characterization confirms its molecular formula as C₃₂H₄₅N₅O₅ (molecular weight: 603.74 g/mol), significantly exceeding zafirlukast's molecular weight of 575.68 g/mol due to the incorporation of additional hydrocarbon components [7]. Its formation pathway suggests potential reagent contamination or side reactions during the sulfonamide coupling step, making it a critical marker for synthetic process optimization.

Table 1: Structural Comparison of Zafirlukast and Impurity G

ParameterZafirlukastImpurity G
Molecular FormulaC₃₁H₃₃N₃O₆SC₃₂H₄₅N₅O₅
Molecular Weight575.68 g/mol603.74 g/mol
CAS Number107753-78-61391990-94-5
Key Functional Groupo-TolylsulfonamideBis-cyclohexyl carbamoyl
Origin in SynthesisDesigned productSide reaction during carbamate/sulfonamide formation

Regulatory Requirements for Impurity Profiling (ICH Q3A/B Guidelines)

The International Council for Harmonisation (ICH) guidelines establish the global framework for impurity control. ICH Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products) mandate stringent identification, qualification, and reporting thresholds for impurities based on maximum daily dose [3]. For zafirlukast (maximum daily dose: 40mg), these stipulations require:

  • Reporting threshold: Any impurity ≥0.05% must be reported
  • Identification threshold: Impurities ≥0.10% require structural characterization
  • Qualification threshold: Impurities ≥0.15% necessitate toxicological studies

Impurity profiling studies must therefore include isolation, synthesis, and spectroscopic confirmation (LC-MS, NMR, IR) for impurities exceeding identification thresholds, as demonstrated for five zafirlukast impurities isolated at 0.05–0.15% levels [2] [5]. Regulatory submissions must document analytical methods capable of detecting Impurity G at ≤0.05% and validate these methods according to ICH Q2(R1) requirements. These requirements necessitate collaboration between process chemists and analytical development teams to establish control points during synthesis and define acceptance criteria for commercial release.

Properties

CAS Number

1391990-94-5

Product Name

Zafirlukast Impurity G

Molecular Formula

C₃₇H₄₈N₄O₅

Molecular Weight

628.8

Synonyms

N-[3-[[4-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Acid DCC Adduct

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.